molecular formula C10H15NO B13792528 N-(1-Phenyl-butyl)-hydroxylamine CAS No. 59336-66-2

N-(1-Phenyl-butyl)-hydroxylamine

Cat. No.: B13792528
CAS No.: 59336-66-2
M. Wt: 165.23 g/mol
InChI Key: ZOUHGFUPBFMCPJ-UHFFFAOYSA-N
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Description

N-(1-Phenyl-butyl)-hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Phenyl-butyl)-hydroxylamine can be synthesized through several methods. One common method involves the reductive amination of acetophenone with hydroxylamine. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenyl-butyl)-hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamines depending on the nucleophile used.

Scientific Research Applications

N-(1-Phenyl-butyl)-hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It can act as a probe for studying enzyme mechanisms involving hydroxylamine intermediates.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which N-(1-Phenyl-butyl)-hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the formation of stable complexes with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethylamine: A primary amine with similar structural features.

    Hydroxylamine: The parent compound of the hydroxylamine class.

    N-Phenylhydroxylamine: Another hydroxylamine derivative with a phenyl group.

Uniqueness

N-(1-Phenyl-butyl)-hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Its ability to form stable complexes with enzymes makes it particularly valuable in biochemical research and drug development.

Properties

CAS No.

59336-66-2

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-(1-phenylbutyl)hydroxylamine

InChI

InChI=1S/C10H15NO/c1-2-6-10(11-12)9-7-4-3-5-8-9/h3-5,7-8,10-12H,2,6H2,1H3

InChI Key

ZOUHGFUPBFMCPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NO

Origin of Product

United States

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